5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine 5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.: 2306270-61-9
VCID: VC7309950
InChI: InChI=1S/C6H3Br2N3/c7-4-1-5(8)11-6(2-4)9-3-10-11/h1-3H
SMILES: C1=C(C=C(N2C1=NC=N2)Br)Br
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.919

5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

CAS No.: 2306270-61-9

Cat. No.: VC7309950

Molecular Formula: C6H3Br2N3

Molecular Weight: 276.919

* For research use only. Not for human or veterinary use.

5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine - 2306270-61-9

Specification

CAS No. 2306270-61-9
Molecular Formula C6H3Br2N3
Molecular Weight 276.919
IUPAC Name 5,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C6H3Br2N3/c7-4-1-5(8)11-6(2-4)9-3-10-11/h1-3H
Standard InChI Key JZRZFUFMINHZAK-UHFFFAOYSA-N
SMILES C1=C(C=C(N2C1=NC=N2)Br)Br

Introduction

Structural and Chemical Identity

5,7-Dibromo-[1,2,] triazolo[1,5-a]pyridine (CAS 2306270-61-9) belongs to the class of fused bicyclic heterocycles, featuring a triazole ring annulated to a pyridine moiety. The molecular formula C₆H₃N₃Br₂ reflects the substitution of two bromine atoms at the 5- and 7-positions of the pyridine ring, conferring enhanced electrophilicity and reactivity compared to non-halogenated analogs . The compound’s planar structure facilitates π-π stacking interactions, a property leveraged in materials science applications.

Key Physicochemical Properties

Table 1 summarizes critical data for this compound:

PropertyValueSource
Molecular FormulaC₆H₃N₃Br₂
Molecular Weight276.92 g/mol
Purity≥97%
CAS Number2306270-61-9

Comparative analysis with its dichloro analog (CAS 2009345-75-7, C₆H₃Cl₂N₃) reveals a 34% increase in molecular weight due to bromine’s higher atomic mass, which also enhances van der Waals interactions and lipophilicity .

Synthetic Methodologies and Reaction Pathways

While no explicit synthesis protocol for 5,7-dibromo- triazolo[1,5-a]pyridine is detailed in the literature, recent advances in related triazolopyridine syntheses provide methodological insights. The microwave-mediated, catalyst-free approach developed by for 1,2,4-triazolo[1,5-a]pyridines suggests a plausible route:

  • Precursor Selection: Enaminonitriles and acyl hydrazides serve as starting materials in analogous reactions, undergoing transamidation and cyclocondensation .

  • Bromination Strategy: Post-synthetic bromination using agents like PBr₃ or N-bromosuccinimide could introduce bromine atoms at the 5- and 7-positions.

  • Purification: Column chromatography or recrystallization likely isolates the dibromo product, given its reported ≥97% purity .

A proposed reaction mechanism involves:

  • Step 1: Transamidation between enaminonitrile and benzohydrazide to form an intermediate acylated species .

  • Step 2: Intramolecular nucleophilic attack by the hydrazide nitrogen on the nitrile carbon, followed by cyclodehydration.

  • Step 3: Sequential bromination under controlled conditions to achieve regioselective substitution.

Functionalization and Application in Cross-Coupling Reactions

The bromine atoms in 5,7-dibromo- triazolo[1,5-a]pyridine serve as reactive handles for transition metal-catalyzed couplings. Examples from analogous triazolopyridines demonstrate:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed arylation at brominated positions, enabling aryl group introduction .

  • Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds, useful in conjugated materials synthesis .

Table 2 highlights potential derivatives:

DerivativeReaction PartnerApplication
5-Aryl-7-bromo derivativeArylboronic acidKinase inhibitor precursors
5,7-Dialkynyl derivativeTerminal alkyneOrganic semiconductors

These transformations underscore the compound’s utility in constructing complex molecules for drug discovery and functional materials .

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidating the bromination kinetics and regioselectivity in triazolopyridine systems.

  • Biological Screening: Evaluating the dibromo derivative’s potential as a kinase or protease inhibitor, building on known activities of triazolopyridines .

  • Materials Innovation: Exploiting its π-deficient core in organic light-emitting diodes (OLEDs) or conductive polymers.

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